1-Methyl-1H-pyrazolo[3,4-c]pyridin-7-amine
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Overview
Description
1-Methyl-1H-pyrazolo[3,4-c]pyridin-7-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a methyl group at the 1-position and an amine group at the 7-position further defines its structure. Pyrazolopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-Methyl-1H-pyrazolo[3,4-c]pyridin-7-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid is a widely used strategy . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. Ultrasonic-assisted synthesis has also been explored to enhance reaction efficiency .
Chemical Reactions Analysis
1-Methyl-1H-pyrazolo[3,4-c]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Methyl-1H-pyrazolo[3,4-c]pyridin-7-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a valuable tool in biochemical studies.
Medicine: Due to its biological activity, it is being investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Methyl-1H-pyrazolo[3,4-c]pyridin-7-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The compound may also interact with receptors on the cell surface, triggering downstream signaling pathways that result in specific cellular responses .
Comparison with Similar Compounds
1-Methyl-1H-pyrazolo[3,4-c]pyridin-7-amine can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms.
1H-Pyrazolo[4,3-c]pyridines: These compounds also have a fused ring system but with a different arrangement of the pyrazole and pyridine rings.
1H-Pyrazolo[3,4-d]pyrimidines: These compounds have an additional nitrogen atom in the ring system, leading to different chemical and biological properties .
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity. Its ability to interact with specific molecular targets makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
1373333-63-1 |
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Molecular Formula |
C7H8N4 |
Molecular Weight |
148.17 g/mol |
IUPAC Name |
1-methylpyrazolo[3,4-c]pyridin-7-amine |
InChI |
InChI=1S/C7H8N4/c1-11-6-5(4-10-11)2-3-9-7(6)8/h2-4H,1H3,(H2,8,9) |
InChI Key |
WVLCVBGOYWGOCR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CN=C2N)C=N1 |
Origin of Product |
United States |
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